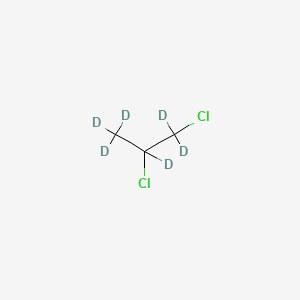

1,2-Dichloropropane-d6

Vue d'ensemble

Description

1,2-Dichloropropane-d6 is an isotopically labeled compound, specifically a deuterated form of 1,2-dichloropropane. It is a colorless liquid with a chemical formula of C3D6Cl2 and a molecular weight of 119.02 g/mol . This compound is used primarily in scientific research due to its unique properties, including its use as a solvent and in various chemical reactions.

Méthodes De Préparation

1,2-Dichloropropane-d6 can be synthesized through several methods. One common synthetic route involves the deuteration of 1,2-dichloropropane. This process typically involves the reaction of 1,2-dichloropropane with deuterium gas (D2) under specific conditions to replace the hydrogen atoms with deuterium . Industrial production methods may involve the use of deuterated reagents and catalysts to achieve high isotopic purity.

Analyse Des Réactions Chimiques

Metabolic Reactions and Biotransformation

1,2-Dichloropropane-d6 undergoes rapid metabolism in mammalian systems, primarily via oxidation followed by glutathione conjugation . Key findings include:

-

Metabolite Identification :

Deuterium labeling (D6) confirmed metabolite origins through isotope tracing, ruling out alternative pathways .

-

Excretion : 37–65% of administered this compound is eliminated in urine within 24 hours, with 18–40% exhaled as CO₂ or parent compound .

Thermal Decomposition

Thermogravimetric and kinetic studies reveal decomposition pathways under elevated temperatures:

-

Primary Reaction :

-

Hydrodechlorination :

Isotope Effects in Reaction Mechanisms

Deuterium substitution alters reaction kinetics and equilibria:

-

Metabolic Saturation : At high doses (100 ppm inhalation), D6-labeled 1,2-dichloropropane exhibits reduced metabolic clearance due to deuterium’s kinetic isotope effect, increasing parent compound exhalation .

-

Mechanistic Validation : D6 labeling in β-chlorolactate and mercapturic acid metabolites confirmed oxidation at C-1/C-2 positions, resolving ambiguities in non-deuterated analogs .

Environmental Reactivity

This compound participates in atmospheric and aqueous reactions:

Applications De Recherche Scientifique

Chemical Synthesis and Reaction Mechanisms

1,2-Dichloropropane-d6 serves as an important reagent in organic synthesis due to its ability to participate in nucleophilic substitution reactions. The presence of deuterium allows for the tracing of reaction pathways and mechanisms through mass spectrometry.

Key Uses:

- Nucleophilic Substitution : DCP-d6 can be used to study reaction kinetics by monitoring the rate of substitution reactions with various nucleophiles.

- Isotope Labeling : The deuterated compound is utilized in isotope labeling studies to track the fate of organic compounds in metabolic pathways.

Environmental Monitoring

DCP-d6 is employed in environmental chemistry to assess the presence and degradation of chlorinated hydrocarbons in soil and water samples. Its distinct isotopic signature enables accurate tracking and quantification.

Applications:

- Soil Contamination Studies : DCP-d6 can be used to monitor the degradation of chlorinated solvents in contaminated sites.

- Water Quality Assessment : It aids in determining the levels of chlorinated compounds in aquatic environments.

Toxicological Research

Toxicological studies involving DCP-d6 focus on understanding its health effects and mechanisms of toxicity. Research indicates that exposure to 1,2-dichloropropane can lead to various health issues, including hepatotoxicity and central nervous system depression.

Case Studies:

- A study involving rats exposed to DCP-d6 showed significant alterations in liver function markers, indicating potential hepatotoxic effects (Bruckner et al., 1989).

- Research highlighted that exposure levels correlate with increased risks of respiratory tract cancer in laboratory settings (IARC, 1986).

Data Tables

The following tables summarize key findings from research studies involving DCP-d6:

| Study | Exposure Method | Key Findings |

|---|---|---|

| Bruckner et al., 1989 | Inhalation | Reduced body weight gain; evidence of hepatotoxicity. |

| Di Nucci et al., 1990 | Oral/Dose Response | Decreased hepatic non-protein thiols; no lipid peroxidation observed. |

| IARC, 1986 | Various | Evidence for respiratory tract cancer; equivocal evidence for mammary tumors. |

Mécanisme D'action

The mechanism of action of 1,2-Dichloropropane-d6 involves its interaction with various molecular targets. It is readily absorbed via respiratory passages and the gastrointestinal tract, and is primarily excreted in the urine as a glutathione adduct . It can also be eliminated via the lungs, either unchanged or as carbon dioxide. The compound’s effects are mediated through its interaction with cellular components and enzymes, leading to various biochemical changes.

Comparaison Avec Des Composés Similaires

1,2-Dichloropropane-d6 can be compared with other similar compounds such as:

1,2-Dichloropropane: The non-deuterated form, which has similar chemical properties but different isotopic composition.

1,3-Dichloropropane: Another chlorinated propane with different substitution patterns.

1-Bromo-3-chloropropane: A brominated analog with different reactivity.

The uniqueness of this compound lies in its deuterated nature, which makes it particularly useful in studies involving isotopic labeling and tracing.

Activité Biologique

1,2-Dichloropropane-d6 (DCP-d6) is a deuterated form of 1,2-dichloropropane, a solvent and chemical intermediate widely used in industrial applications. Understanding its biological activity is crucial for assessing its safety and potential health impacts. This article synthesizes findings from various studies to provide a comprehensive overview of DCP-d6's biological effects, including its toxicity, metabolic pathways, and implications for human health.

Metabolism and Toxicokinetics

The metabolism of DCP-d6 involves several pathways, primarily mediated by cytochrome P450 enzymes. Studies indicate that DCP is oxidized to reactive metabolites that can form glutathione conjugates, which are essential for detoxification processes. Research by Bartels and Timchalk (1990) demonstrated that the activation of DCP by human CYP2E1 leads to the formation of toxic metabolites that can cause cellular damage in various tissues .

Table 1: Metabolic Pathways of DCP-d6

| Metabolite | Pathway Description |

|---|---|

| N-acetyl-S-(2-oxopropyl)-L-cysteine (II) | Formed through conjugation on C-1 and oxidation on C-2 |

| N-acetyl-S-(1-carboxyethyl)-L-cysteine (III) | Formed via oxidation of C-1 followed by conjugation on C-2 |

| (2-hydroxypropyl)-L-cysteine (I) | Reduction of II |

Acute Toxicity

Acute exposure to DCP-d6 has been shown to produce significant adverse effects in laboratory animals. In a study involving Sprague-Dawley rats, single doses ranging from 100 to 1000 mg/kg body weight led to reduced body weight gain and central nervous system depression. Histopathological examinations revealed centrilobular hepatocyte damage at higher doses .

Table 2: Effects of Acute Dosing in Rats

| Dose (mg/kg) | Observed Effects |

|---|---|

| 100 | Mild CNS depression |

| 250 | Moderate liver damage |

| 500 | Severe hepatotoxicity; weight loss |

| 1000 | High mortality; extensive liver necrosis |

Chronic Toxicity

Chronic exposure studies have indicated that prolonged administration of DCP-d6 can lead to cumulative toxicity. In a 13-week study, doses of 500 mg/kg resulted in significant mortality among test subjects, while lower doses showed limited hepatotoxicity with observable splenic haemosiderosis across all groups .

Renal and Hepatic Impacts

DCP-d6 exposure has been linked to both renal and hepatic toxicity. In rats treated with intraperitoneal injections, a dose-dependent decrease in hepatic reduced glutathione levels was observed. Additionally, renal effects included decreased angiotensin-converting enzyme activity and epithelial necrosis in proximal tubules .

Table 3: Renal and Hepatic Effects of DCP-d6

| Organ | Effect Description |

|---|---|

| Liver | Fatty degeneration; necrosis; reduced glutathione |

| Kidney | Decreased enzyme activity; epithelial necrosis |

Case Studies and Human Exposure

Human exposure to DCP-d6 has been documented primarily through occupational settings. A case series involving painters revealed allergic dermatitis linked to DCP exposure, highlighting its potential as a sensitizing agent . Furthermore, reports indicated altered liver function tests in individuals exposed to high concentrations of DCP .

Propriétés

IUPAC Name |

1,2-dichloro-1,1,2,3,3,3-hexadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2/c1-3(5)2-4/h3H,2H2,1H3/i1D3,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKRKFALVUDBJE-LIDOUZCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93952-08-0 | |

| Record name | Propane-1,1,1,2,3,3-d6, 2,3-dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93952-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane-1,1,1,2,3,3-d6, 2,3-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093952080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloropropane-d6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.